molecular formula C13H13NO4 B3125773 1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 32932-15-3

1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B3125773
CAS No.: 32932-15-3
M. Wt: 247.25 g/mol
InChI Key: YTWMJESCVWECIP-UHFFFAOYSA-N
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Description

1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzophenone derivatives with ethyl acetoacetate in the presence of a catalyst can yield the desired quinolone structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow chemistry and metal-catalyzed reactions are often employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-ethyl-6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, while reduction could produce 1-ethyl-6-methoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylic acid .

Scientific Research Applications

1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, quinolone derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

  • 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Comparison: Compared to these similar compounds, 1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity. For example, the presence of the methoxy group can influence its solubility and interaction with biological targets .

Properties

IUPAC Name

1-ethyl-6-methoxy-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-14-7-10(13(16)17)12(15)9-6-8(18-2)4-5-11(9)14/h4-7H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWMJESCVWECIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178345
Record name 1-Ethyl-1,4-dihydro-6-methoxy-4-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32932-15-3
Record name 1-Ethyl-1,4-dihydro-6-methoxy-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32932-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1,4-dihydro-6-methoxy-4-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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